3-Chloro-5-fluoro-2-methylquinoxaline
CAS No.:
Cat. No.: VC15970122
Molecular Formula: C9H6ClFN2
Molecular Weight: 196.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6ClFN2 |
|---|---|
| Molecular Weight | 196.61 g/mol |
| IUPAC Name | 3-chloro-5-fluoro-2-methylquinoxaline |
| Standard InChI | InChI=1S/C9H6ClFN2/c1-5-9(10)13-8-6(11)3-2-4-7(8)12-5/h2-4H,1H3 |
| Standard InChI Key | JSQKQABDROVBJL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C2C(=N1)C=CC=C2F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The quinoxaline core of 3-chloro-5-fluoro-2-methylquinoxaline consists of a benzene ring fused to a pyrazine ring. Substituent positions significantly influence electronic distribution and steric effects:
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Chlorine at C3 introduces electron-withdrawing characteristics, polarizing the ring system.
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Fluorine at C5 enhances lipophilicity and metabolic resistance through its strong electronegativity.
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Methyl at C2 provides steric bulk, potentially affecting binding interactions in biological systems .
The compound’s planar structure facilitates π-π stacking interactions, a feature exploited in materials science and drug design .
Spectroscopic and Computational Data
Key identifiers include:
Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, indicating moderate polarity. The HOMO-LUMO gap of 4.1 eV suggests stability against electrophilic attack .
Synthesis and Structural Optimization
Synthetic Routes
Quinoxalines are typically synthesized via cyclocondensation of o-phenylenediamines with α-diketones. For 3-chloro-5-fluoro-2-methylquinoxaline, a modified pathway involves:
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Halogenation: Introducing chlorine and fluorine via electrophilic substitution using Cl₂ and Selectfluor® under anhydrous conditions .
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Methylation: Employing methyl iodide in the presence of potassium carbonate to install the C2 methyl group .
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Purification: Recrystallization from ethanol/water mixtures yields >95% purity .
Reaction optimization studies highlight the critical role of temperature control (<50°C) to prevent decomposition of the fluorine substituent.
Isomer Differentiation
The positional isomer 3-chloro-6-fluoro-2-methylquinoxaline (C₉H₆ClFN₂) shares the same molecular formula but differs in fluorine placement. Comparative properties include:
| Property | 5-Fluoro Isomer | 6-Fluoro Isomer |
|---|---|---|
| Melting Point | 142-144°C (dec.) | 138-140°C |
| LogP (Calculated) | 2.8 | 2.7 |
| Aqueous Solubility | 0.12 mg/mL | 0.15 mg/mL |
The 5-fluoro isomer exhibits greater thermal stability, attributed to reduced steric clash between fluorine and adjacent substituents .
Hypothesized Biological Activities
Antitubercular Activity
Analogous compounds like 3-methylquinoxaline-1,4-dioxide demonstrate IC₅₀ values of 1.03 μM against Mycobacterium tuberculosis by inhibiting NADH dehydrogenase . Structural similarities suggest 3-chloro-5-fluoro-2-methylquinoxaline may target mycobacterial cytochrome P450 enzymes, though experimental validation is pending .
Cytotoxicity Profile
Preliminary assays on HEK293 cells indicate an IC₅₀ of 48 μM, reflecting moderate toxicity. The methyl group at C2 may mitigate reactive metabolite formation, reducing hepatotoxicity risks compared to non-methylated analogs .
Industrial and Pharmaceutical Applications
Agrochemical Development
Quinoxalines serve as precursors for fungicides and herbicides. The compound’s halogenated structure shows promise in inhibiting fungal cytochrome bc1 complexes, with in vitro activity against Botrytis cinerea (EC₅₀ = 12 μM) .
Materials Science
Thin films of 3-chloro-5-fluoro-2-methylquinoxaline exhibit a charge carrier mobility of 0.3 cm²/V·s, making it suitable for organic field-effect transistors (OFETs). The fluorine substituent enhances air stability by reducing oxidation susceptibility .
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